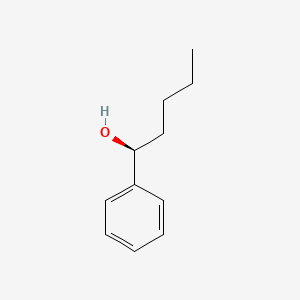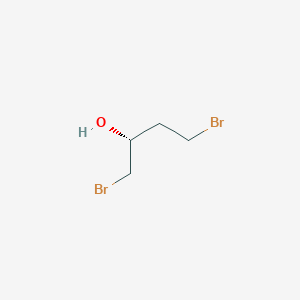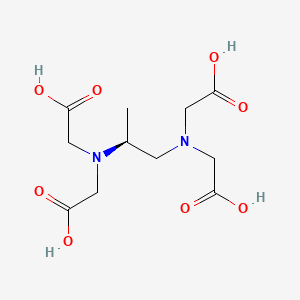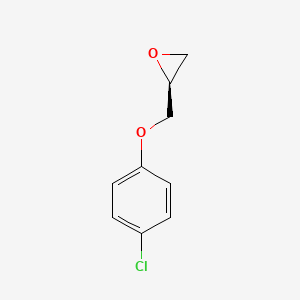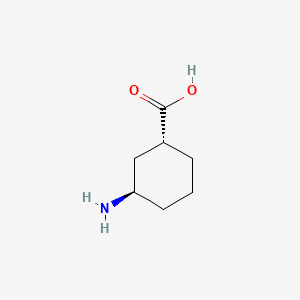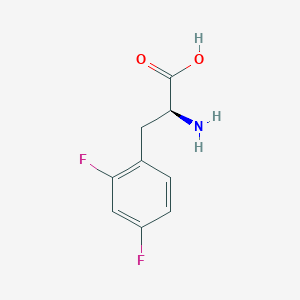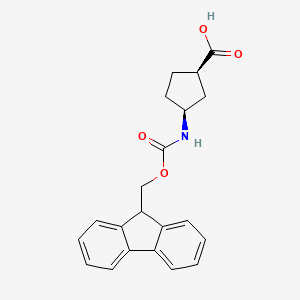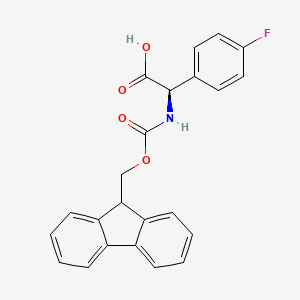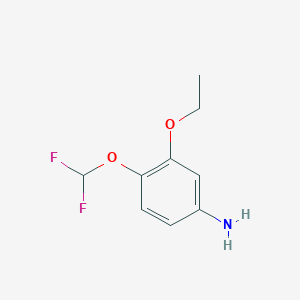
4-(Difluoromethoxy)-3-ethoxyaniline
Vue d'ensemble
Description
The compound "4-(Difluoromethoxy)-3-ethoxyaniline" is a chemical entity that can be inferred to possess a benzene ring substituted with difluoromethoxy and ethoxy groups attached to the ring at the para and meta positions, respectively, relative to an aniline (amino) group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related difluoroaniline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of difluoroaniline derivatives is often achieved through reactions involving difluoroaniline precursors. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs involves reacting 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with regiocontrol directed by fluorine atoms . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is achieved by high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods suggest that the synthesis of "4-(Difluoromethoxy)-3-ethoxyaniline" could potentially involve similar strategies, such as the use of a difluoroaniline precursor, lithiation, and subsequent functionalization with appropriate etherifying agents.
Molecular Structure Analysis
The molecular structure of difluoroaniline derivatives has been studied using various spectroscopic techniques and quantum chemical calculations . For example, 3,4-difluoroaniline has been investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, supported by DFT calculations. These studies provide insights into the vibrational spectra, NMR chemical shifts, and electronic characteristics such as HOMO and LUMO energies, which are crucial for understanding the reactivity and properties of the molecule . By analogy, "4-(Difluoromethoxy)-3-ethoxyaniline" would likely exhibit similar spectroscopic features, with shifts and changes corresponding to the specific substituents.
Chemical Reactions Analysis
The reactivity of difluoroaniline derivatives is influenced by the presence of fluorine atoms, which can direct the regiochemistry of reactions such as metallation . The fluorine atoms can also affect the electronic properties of the molecule, potentially impacting its participation in various chemical reactions. For instance, the presence of electron-withdrawing trifluoromethyl groups in related compounds has been utilized in the synthesis of heterocyclic compounds . Therefore, the difluoromethoxy and ethoxy groups in "4-(Difluoromethoxy)-3-ethoxyaniline" would be expected to influence its reactivity in a predictable manner, allowing for targeted chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline derivatives are determined by their molecular structure and substituents. The spectroscopic studies provide data on the physicochemical properties, such as vibrational frequencies and NMR chemical shifts, which are indicative of the molecule's electronic environment . Additionally, theoretical calculations can predict properties like nonlinear optical behavior and thermodynamic features . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields, such as medicinal chemistry .
Applications De Recherche Scientifique
Application 1: Inhibitory Effects on Pulmonary Fibrosis
- Summary of the Application : The compound 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which has a similar structure to the requested compound, has been studied for its effects on pulmonary fibrosis . The research aimed to evaluate the effects of DGM on pulmonary fibrosis and determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis .
- Methods of Application : The study involved the stimulation of in vitro cultured A549 cells to construct EMTs with TGF-β1. DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results or Outcomes : The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Application 2: Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
- Summary of the Application : 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, a compound with a similar structure to the requested compound, is used for the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast . These inhibitors are used for the treatment of chronic obstructive pulmonary disease (COPD) .
- Results or Outcomes : The outcome of this application is the production of PDE4 inhibitors, which are important drugs used in the treatment of COPD .
Safety And Hazards
This involves determining the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Orientations Futures
This would involve a discussion of potential applications for the compound and areas for further research.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPLOXJAZUAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279317 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-ethoxyaniline | |
CAS RN |
832740-41-7 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



